REACTION_CXSMILES
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[OH:1][C:2]1[CH2:3][C:4]([CH2:15][CH2:16][C:17]2[CH:22]=[CH:21][C:20]([NH:23]C(=O)C)=[CH:19][CH:18]=2)([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[O:5][C:6](=[O:8])[CH:7]=1.[C:27]([C:31]1[CH:36]=[C:35]([CH2:37][OH:38])[C:34]([CH3:39])=[CH:33][C:32]=1[S:40]S(C1C=CC(C)=CC=1)(=O)=O)([CH3:30])([CH3:29])[CH3:28].C([O-])([O-])=O.[K+].[K+].CN(C=O)C>CCOC(C)=O.C(O)(=O)C>[NH2:23][C:20]1[CH:21]=[CH:22][C:17]([CH2:16][CH2:15][C:4]2([C:9]3[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=3)[O:5][C:6](=[O:8])[C:7]([S:40][C:32]3[CH:33]=[C:34]([CH3:39])[C:35]([CH2:37][OH:38])=[CH:36][C:31]=3[C:27]([CH3:30])([CH3:29])[CH3:28])=[C:2]([OH:1])[CH2:3]2)=[CH:18][CH:19]=1 |f:2.3.4|
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Name
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N-{4-[2-(4-hydroxy-6-oxo-2-phenyl-3,6-dihydro-2H-pyran-2-yl)-ethyl]-phenyl}-acetamide
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Quantity
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0.23 g
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Type
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reactant
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Smiles
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OC=1CC(OC(C1)=O)(C1=CC=CC=C1)CCC1=CC=C(C=C1)NC(C)=O
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Name
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|
Quantity
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0.33 g
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Type
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reactant
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Smiles
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C(C)(C)(C)C1=C(C=C(C(=C1)CO)C)SS(=O)(=O)C1=CC=C(C=C1)C
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Name
|
|
Quantity
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0.54 g
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Type
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reactant
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Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
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|
Quantity
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5 mL
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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20 mL
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Type
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solvent
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Smiles
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CCOC(=O)C
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Name
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|
Quantity
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5 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The solution was stirred overnight at room temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The title compound was prepared
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Type
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CUSTOM
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Details
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After standard work-up, the residue was triturated with Et2O
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Type
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FILTRATION
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Details
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the solids were filtered
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Type
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DISSOLUTION
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Details
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The penultimate intermediate was dissolved in H2O (30 mL)
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Type
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TEMPERATURE
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Details
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50% NaOH (4 mL), and MeOH (5 mL) and was refluxed for 18 hours
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Duration
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18 h
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Type
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TEMPERATURE
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Details
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The mixture was cooled to room temperature
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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EXTRACTION
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Details
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Acidification to pH 6.8 with phosphoric acid was followed by extraction with CH2Cl2
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Type
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WASH
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Details
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The combined extracts were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
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Smiles
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NC1=CC=C(C=C1)CCC1(CC(=C(C(O1)=O)SC1=C(C=C(C(=C1)C)CO)C(C)(C)C)O)C1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |